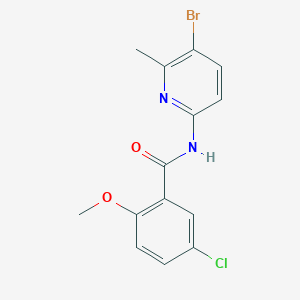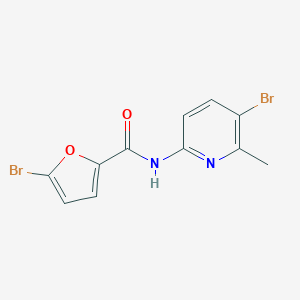![molecular formula C14H12BrN3O3S B315721 {2-BROMO-6-METHOXY-4-[(1-METHYL-5-OXO-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-YLIDEN)METHYL]PHENOXY}METHYL CYANIDE](/img/structure/B315721.png)
{2-BROMO-6-METHOXY-4-[(1-METHYL-5-OXO-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-YLIDEN)METHYL]PHENOXY}METHYL CYANIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-BROMO-6-METHOXY-4-[(1-METHYL-5-OXO-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-YLIDEN)METHYL]PHENOXY}METHYL CYANIDE is a complex organic compound with a unique structure that includes bromine, methoxy, and sulfanylideneimidazolidinylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-BROMO-6-METHOXY-4-[(1-METHYL-5-OXO-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-YLIDEN)METHYL]PHENOXY}METHYL CYANIDE typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
{2-BROMO-6-METHOXY-4-[(1-METHYL-5-OXO-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-YLIDEN)METHYL]PHENOXY}METHYL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield products with increased hydrogen content.
Scientific Research Applications
{2-BROMO-6-METHOXY-4-[(1-METHYL-5-OXO-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-YLIDEN)METHYL]PHENOXY}METHYL CYANIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of {2-BROMO-6-METHOXY-4-[(1-METHYL-5-OXO-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-YLIDEN)METHYL]PHENOXY}METHYL CYANIDE involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application and context. For example, in a biological setting, it may interact with enzymes or receptors, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-bromo-6-methoxynaphthalene
Uniqueness
{2-BROMO-6-METHOXY-4-[(1-METHYL-5-OXO-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-YLIDEN)METHYL]PHENOXY}METHYL CYANIDE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C14H12BrN3O3S |
|---|---|
Molecular Weight |
382.23 g/mol |
IUPAC Name |
2-[2-bromo-6-methoxy-4-[(E)-(1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]acetonitrile |
InChI |
InChI=1S/C14H12BrN3O3S/c1-18-13(19)10(17-14(18)22)6-8-5-9(15)12(21-4-3-16)11(7-8)20-2/h5-7H,4H2,1-2H3,(H,17,22)/b10-6+ |
InChI Key |
LGGWUMZMXBPHTD-UXBLZVDNSA-N |
SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC#N)OC)NC1=S |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)OCC#N)OC)/NC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC#N)OC)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-3-propoxybenzamide](/img/structure/B315647.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-4-tert-butylbenzamide](/img/structure/B315648.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-4-ethylbenzamide](/img/structure/B315649.png)
![5-bromo-N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B315651.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B315653.png)

![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2,4-dichlorobenzamide](/img/structure/B315662.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-4-fluorobenzamide](/img/structure/B315663.png)
